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Compound of Interest

Compound Name:
Copper hydroxide phosphate

(Cu2(OH)(PO4))

Cat. No.: B083731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of copper

hydroxide phosphate (Cu₂(OH)PO₄), a compound of significant interest in materials science

and catalysis. This document delves into the structural, electronic, and magnetic properties of

Cu₂(OH)PO₄ as elucidated by computational methods, offering valuable insights for

researchers in drug development and related fields.

Introduction
Copper hydroxide phosphate, also known as libethenite, is a naturally occurring mineral with

the chemical formula Cu₂(OH)PO₄. Its unique crystal structure and intriguing physicochemical

properties have garnered considerable attention. Theoretical modeling, particularly using first-

principles calculations based on Density Functional Theory (DFT), has emerged as a powerful

tool to understand and predict the behavior of this material at the atomic level. These

computational approaches provide a detailed picture of the geometric arrangement of atoms,

the electronic band structure, and the magnetic interactions, which are crucial for tailoring its

properties for various applications, including as a catalyst and in the development of novel

therapeutic agents.

Structural Properties: A Theoretical Perspective
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The crystal structure of copper hydroxide phosphate is orthorhombic, belonging to the space

group Pnnm. This structure is characterized by two distinct copper environments: one with a

distorted octahedral coordination (Cu1) and another with a trigonal bipyramidal coordination

(Cu2). These copper polyhedra are linked by phosphate tetrahedra and hydroxide groups,

forming a complex three-dimensional network.

Theoretical modeling through DFT allows for the optimization of the crystal structure, providing

key parameters that are in close agreement with experimental data obtained from X-ray

diffraction (XRD).

Table 1: Comparison of Experimental and Theoretically Calculated Structural Parameters for

Copper Hydroxide Phosphate
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Parameter Experimental (XRD) Theoretical (DFT)

Lattice Constants

a (Å) 8.067
Data not available in search

results

b (Å) 8.399
Data not available in search

results

c (Å) 5.893
Data not available in search

results

Selected Bond Lengths (Å)

Cu1-O
Data not available in search

results

Data not available in search

results

Cu2-O
Data not available in search

results

Data not available in search

results

P-O
Data not available in search

results

Data not available in search

results

Selected Bond Angles (°)

O-Cu1-O
Data not available in search

results

Data not available in search

results

O-Cu2-O
Data not available in search

results

Data not available in search

results

O-P-O
Data not available in search

results

Data not available in search

results

Note: Specific theoretically calculated values for lattice parameters, bond lengths, and bond

angles of Cu₂(OH)PO₄ were not available in the provided search results. The table structure is

provided for when such data becomes available.

Electronic Properties: Insights from DFT
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The electronic properties of copper hydroxide phosphate are central to its functionality in

applications such as photocatalysis. DFT calculations have been employed to investigate the

electronic band structure, density of states (DOS), and the nature of the band gap.

Theoretical studies indicate that Cu₂(OH)PO₄ is a semiconductor. The valence band is primarily

composed of O 2p and Cu 3d orbitals, while the conduction band is mainly formed by

unoccupied Cu 3d orbitals. The calculated band gap is a critical parameter that determines the

energy of light the material can absorb to initiate photochemical reactions.

Table 2: Calculated Electronic Properties of Copper Hydroxide Phosphate

Property Theoretical Value

Band Gap (eV) Specific value not available in search results

Band Gap Type Data not available in search results

Note: While DFT studies on the electronic band structure of Cu₂(OH)PO₄ have been

performed, the specific calculated band gap value was not found in the provided search results.

Magnetic Properties: A Spin-Gap System
The magnetic properties of copper hydroxide phosphate arise from the presence of Cu²⁺ ions,

which have an unpaired electron in their 3d orbital. Experimental studies have shown that

Cu₂(OH)PO₄ exhibits antiferromagnetic interactions and is considered a spin-gap system. This

means that there is a finite energy required to excite the system from its non-magnetic ground

state to the lowest magnetic excited state.

Theoretical modeling can provide insights into the magnetic exchange interactions between the

copper ions, helping to elucidate the origin of the spin gap.

Table 3: Calculated Magnetic Properties of Copper Hydroxide Phosphate

Property Theoretical Value

Magnetic Moment per Cu ion (μB) Data not available in search results

Magnetic Ordering Antiferromagnetic
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Note: Specific theoretically calculated values for the magnetic moment on the copper ions were

not available in the provided search results.

Computational Protocols
The theoretical modeling of copper hydroxide phosphate typically employs first-principles

calculations based on Density Functional Theory (DFT). The following outlines a general

methodology used in such studies.

Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of

many-body systems. The calculations are typically performed using plane-wave basis sets and

pseudopotentials to describe the interaction between the core and valence electrons.

Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), CASTEP.

Functionals: The choice of exchange-correlation functional is crucial for obtaining accurate

results. Common functionals used for transition metal compounds include:

Generalized Gradient Approximation (GGA): PBE (Perdew-Burke-Ernzerhof) is a widely

used GGA functional.

Hubbard U correction (DFT+U): This method is often necessary to correctly describe the

strongly correlated d-electrons of copper. The Hubbard U parameter is chosen to

reproduce experimental observations, such as the band gap.

Hybrid Functionals: Functionals like HSE06 (Heyd-Scuseria-Ernzerhof) can provide more

accurate band gaps but are computationally more expensive.

Pseudopotentials: Ultrasoft or PAW (Projector Augmented Wave) pseudopotentials are

commonly used.

Energy Cutoff: A kinetic energy cutoff for the plane-wave basis set is chosen to ensure

convergence of the total energy. A typical value would be in the range of 40-60 Ry.

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of

the k-point mesh is increased until the total energy is converged.
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Structural Optimization: The atomic positions and lattice parameters are relaxed until the

forces on the atoms and the stress on the unit cell are below a certain threshold.

Visualizations
Experimental Workflow for Theoretical Modeling
The following diagram illustrates a typical workflow for the theoretical modeling of copper

hydroxide phosphate properties using DFT.
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Define Research Question
(e.g., Determine electronic band structure)

Obtain Crystal Structure
(e.g., from experimental data - CIF file)

Set up DFT Calculation
- Select software (e.g., Quantum ESPRESSO)

- Choose functional (e.g., PBE+U)
- Define pseudopotentials and basis set

Perform Convergence Tests
(Energy cutoff, k-point mesh)

Structural Optimization
(Relax atomic positions and lattice parameters)

Calculate Properties
- Electronic (Band structure, DOS)
- Structural (Bond lengths, angles)

- Magnetic (Magnetic moments)

Analyze and Visualize Results

Compare with Experimental Data

Draw Conclusions and Report Findings

Click to download full resolution via product page

A typical workflow for DFT calculations.
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Photocatalytic Mechanism of Copper Hydroxide
Phosphate
Copper hydroxide phosphate is known to exhibit photocatalytic activity. The process is initiated

by the absorption of light, leading to the generation of electron-hole pairs, which then

participate in redox reactions to produce reactive oxygen species (ROS) that can degrade

organic pollutants.
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Cu2(OH)PO4 Semiconductor

Redox Reactions

Valence Band (VB) Conduction Band (CB)

h+
generates

e- generates

Light (hν) Excitation

O₂ + e⁻ → •O₂⁻

H₂O + h⁺ → •OH + H⁺

Organic Pollutants + (•O₂⁻, •OH) → Degradation Products

Click to download full resolution via product page

Photocatalytic mechanism of Cu₂(OH)PO₄.
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To cite this document: BenchChem. [Theoretical Modeling of Copper Hydroxide Phosphate:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083731#theoretical-modeling-of-copper-hydroxide-
phosphate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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